3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide typically involves the reaction of a pyrazole derivative with a triazene precursor. The reaction conditions often include:
Solvent: Common solvents such as ethanol or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate to high temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To optimize yield and purity.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studying its interactions with enzymes and proteins.
Medicine: Investigating its potential as an antineoplastic agent.
Industry: Use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. It may inhibit the activity of specific enzymes or disrupt cellular processes, leading to its therapeutic effects. The pathways involved include:
DNA alkylation: Leading to the inhibition of DNA replication.
Enzyme inhibition: Blocking the activity of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxylic acid: A closely related compound with similar biological activity.
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-methylamide: Another derivative with potential therapeutic applications.
Uniqueness
3-(3-Methyltriazan-1-ylidene)-3H-pyrazole-4-carboxamide stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
31384-86-8 |
---|---|
Molecular Formula |
C5H8N6O |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
5-(2-methyliminohydrazinyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)2-8-9-5/h2H,1H3,(H2,6,12)(H2,7,8,9,10) |
InChI Key |
JWKSVPRWJOUJFV-UHFFFAOYSA-N |
Canonical SMILES |
CN=NNC1=C(C=NN1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.